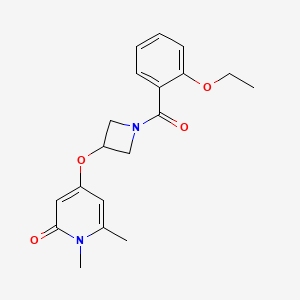
4-((1-(2-ethoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-((1-(2-ethoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" is a derivative of azetidin-2-one, which is a four-membered lactam structure. Azetidin-2-ones, also known as β-lactams, are an important class of compounds due to their biological activities, particularly as antimicrobial agents. The structure of the compound suggests that it may have interesting chemical and biological properties worth exploring.
Synthesis Analysis
The synthesis of azetidin-2-one derivatives can be complex, involving multiple steps and the use of protecting groups. For instance, the synthesis of a related compound, a stable synthetic equivalent of 4-(2-oxoethyl)azetidin-2-one, was achieved through a route involving photopyridone formation, catalytic hydrogenation, and deblocking of protecting groups . Similarly, the synthesis of N/C-4 substituted azetidin-2-ones involved a specific synthetic route and was confirmed by elemental analysis and spectroscopic data . These methods highlight the intricate synthetic strategies that could be applied to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of azetidin-2-one derivatives is characterized by the presence of a β-lactam ring, which is crucial for their biological activity. The crystal structure of a novel compound related to the one was determined using X-ray single crystal diffraction, revealing that it crystallizes in the triclinic space group with specific unit-cell parameters . This information is vital for understanding the three-dimensional arrangement of atoms within the molecule, which affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Azetidin-2-ones undergo various chemical reactions due to their strained ring system and reactive carbonyl group. The synthesis of novel 4-(2-oxoethylidene)azetidin-2-ones was reported using a Lewis acid mediated reaction of acyldiazo compounds, demonstrating the reactivity of the β-lactam ring and the influence of substituents on the reaction outcome . The presence of an intramolecular hydrogen bond in Z isomers was also observed, which can influence the stereochemical outcome of reactions involving these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-one derivatives are influenced by their molecular structure. The presence of substituents on the β-lactam ring can affect the compound's solubility, melting point, and stability. The antimicrobial activity of some azetidin-2-one derivatives was screened against various microbes, with several molecules showing potent activity . Additionally, the interaction of a related compound with double-stranded DNA was studied using various techniques, indicating that the compound binds in the minor groove of DNA . These properties are essential for the development of azetidin-2-one derivatives as therapeutic agents.
Scientific Research Applications
Antimicrobial Applications
- Substituted azetidinones, including compounds with structural similarities to "4-((1-(2-ethoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one", have been synthesized and evaluated for their antimicrobial properties. These compounds show significant activity against a range of Gram-negative bacteria, indicating their potential as a new class of antibiotics (S. Woulfe & M. Miller, 1985).
Antifungal Effectiveness
- A study on the antifungal effect of certain derivatives on fungi like Aspergillus terreus and Aspergillus niger highlighted the potential of these compounds as antifungal agents. The study concluded that synthesized dimethylpyrimidin-derivatives are biologically active and could be developed into effective antifungal treatments (N. N. Jafar et al., 2017).
Synthesis and Characterization for Antimicrobial Screening
- Research into the synthesis and characterization of quinoline nucleus containing derivatives, including 1,3,4-oxadiazole and 2-azetidinone derivatives, demonstrated their antibacterial activity against various bacterial strains. Such studies provide a foundation for developing new antimicrobial agents based on these chemical structures (N. Desai & A. Dodiya, 2014).
Potential in Insecticidal and Antibacterial Applications
- Compounds synthesized from pyrimidine and linked to pyrazole heterocyclics have shown promising results in both insecticidal and antimicrobial activities. These findings suggest the versatility of these compounds in addressing a range of biological targets (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Safety and Hazards
properties
IUPAC Name |
4-[1-(2-ethoxybenzoyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-24-17-8-6-5-7-16(17)19(23)21-11-15(12-21)25-14-9-13(2)20(3)18(22)10-14/h5-10,15H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIYGYQRKCTXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)OC3=CC(=O)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2502739.png)

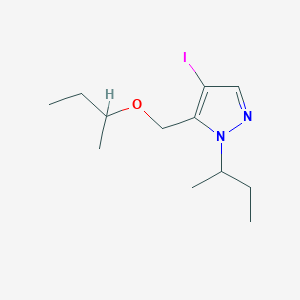
![N-(4-isopropylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2502744.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)
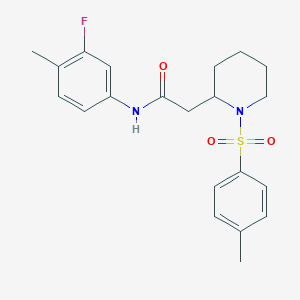

![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2502755.png)
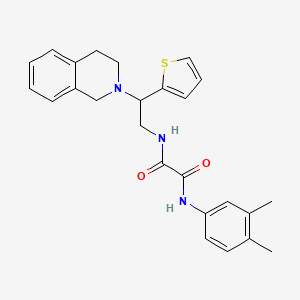
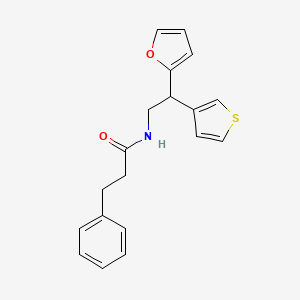
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2502762.png)